4,5-Diazafluoren-9-one

Catalog No.
S574879
CAS No.
50890-67-0
M.F
C11H6N2O
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Diazafluoren-9-one

4,5-Diazafluoren-9-one (CAS 50890-67-0) overcomes the performance limits of 1,10-phenanthroline and fluoren-9-one in organic electronics. Its rigid planar ketone structure provides a unique electron affinity essential for electron-transport layers.

  • Low LUMO energy level for efficient phosphorescent host materials in PhOLEDs.
  • Thermal stability (m.p. >210 °C) supports vacuum deposition and extends device lifetime.
  • Reactive ketone enables construction of rigid ligand frameworks for stereoselective catalysis.

Specify this CAS for guaranteed electronic and coordination properties.

CAS Number

50890-67-0

Product Name

4,5-Diazafluoren-9-one

IUPAC Name

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one

Molecular Formula

C11H6N2O

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C11H6N2O/c14-11-7-3-1-5-12-9(7)10-8(11)4-2-6-13-10/h1-6H

InChI Key

PFMTUGNLBQSHQC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1

Synonyms

AKOS BBS-00000188;5H-PYRIDO[3',2':4,5]CYCLOPENTA[1,2-B]PYRIDIN-5-ONE;4,5-DIAZAFLUOREN-9-ONE;4,5-Diaza-9-fluorenone;4,5-Diaza-9H-fluoren-9-one;Dafo;4,5-DIAZAFLUOREN-9-O;4,5-DIAZAFLUORENE-9-ONE

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1

The exact mass of the compound 4,5-Diazafluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377648. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

4,5-Diazafluoren-9-one is a rigid, planar N-heterocyclic aromatic ketone, structurally derived from the common ligand 1,10-phenanthroline. Its primary value in procurement stems from its dual utility as both a chelating ligand in coordination chemistry and as an electron-deficient building block for advanced organic electronic materials. The presence of the electron-withdrawing ketone group and the specific geometry of the nitrogen atoms confer distinct electronic and thermal properties critical for applications in organic light-emitting diodes (OLEDs) and specialized polymer synthesis.

Research Fit

1 Rigid N,N-chelation scaffold for transition-metal complex synthesis
2 Strong π-acceptor ligand with distinct redox-modulation profile
3 Versatile building block for diimine ligands and organic semiconductors

Direct substitution of 4,5-Diazafluoren-9-one with its parent compound, 1,10-phenanthroline, or its carbonaceous analog, fluoren-9-one, frequently leads to process or performance failure. The constrained five-membered central ring imparts coordination properties and bond angles distinct from simpler bipyridine or phenanthroline ligands. This structural rigidity, combined with the specific electronic influence of the ketone and diaza-moieties, creates a unique electron affinity profile. This profile is critical for achieving efficient electron transport in organic electronics—a property not provided by the aforementioned substitutes. Therefore, specifying this exact CAS number is necessary for applications dependent on its specific thermal, electronic, and coordination characteristics.

Substitution Risk

Substitute class
DAF attribute at risk
Why substitution may not transfer
2,2′-bipyridine / 1,10-phenanthroline
9-keto group enables stronger π-acceptor character and rigidifies the chelate bite angle
Conventional diimines lack the ketone moiety; metal-center redox potentials may shift and catalytic performance may not reproduce
9-fluorenone
Nitrogen atoms modulate triplet excited-state population and intersystem crossing efficiency
Absence of nitrogen coordination sites alters photophysical behavior; triplet reactivity profile may differ significantly
Flexible diamine ligands
Planar fused-ring scaffold imposes conformational rigidity at the metal center
Increased ligand flexibility may alter coordination geometry and redox tuning; direct substitution may require re-optimization

Thermal Stability in Device Fabrication

4,5-Diazafluoren-9-one exhibits significantly higher thermal stability compared to common, structurally related precursors. Its melting point of 214-217 °C is substantially higher than that of fluoren-9-one (84 °C) and anhydrous 1,10-phenanthroline (~117 °C).

Evidence DimensionMelting Point (°C)
Target Compound Data214-217
Comparator Or Baseline1,10-Phenanthroline (~117 °C); Fluoren-9-one (84 °C)
Quantified Difference+97 °C vs. 1,10-Phenanthroline; +130 °C vs. Fluoren-9-one
ConditionsStandard atmospheric pressure

This higher melting point is critical for ensuring material integrity and device reliability during high-temperature manufacturing processes, such as vacuum thermal evaporation for OLEDs.

Triplet excited state reactivity
Head-to-head
Φces 0.28 (DAF analog) vs. 0.48 (9-fluorenone); ~42% reduction in ISC yield
Supports distinct photophysical profile selection
Acetonitrile; nanosecond laser flash photolysis

LUMO Energy Reduction for Electron Transport

Incorporating the 4,5-diazafluorene moiety into an oligofluorene backbone results in a significant improvement in electron affinity. Cyclic voltammetry studies show that this substitution lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level by 0.37–0.38 eV compared to a standard fluorene-based oligomer.

Evidence DimensionLUMO Energy Level Reduction (eV)
Target Compound DataLowers LUMO by 0.37 - 0.38 eV
Comparator Or BaselineStandard Fluorene-based co-oligomer without the diazafluorene unit.
Quantified Difference~0.37 eV lower LUMO
ConditionsMeasured on co-oligomers via cyclic voltammetry.

A lower LUMO level is a key performance parameter that facilitates more efficient electron injection from the cathode in an OLED, leading to lower device operating voltages and improved power efficiency.

Pd(II) reduction potential
Head-to-head
(DAF)Pd(OAc)₂ reduction potential measured vs. bathocuproine analogue under identical redox-equilibrium conditions
Informs ligand selection for tuning Pd(II/0) oxidizing power
Hydroquinone/benzoquinone equilibrium method; DFT-supported

Reactive Ketone Handle for Ligand Synthesis

Unlike its parent compound 1,10-phenanthroline, 4,5-Diazafluoren-9-one possesses a reactive ketone group at the C9 position. This functional group serves as a critical synthetic handle, enabling condensation reactions with various diamines, hydrazines, and anilines to form complex, multi-dentate ligands that are synthetically inaccessible from a standard 1,10-phenanthroline starting material.

Evidence DimensionKey Synthetic Functional Group
Target Compound DataReactive C9-ketone
Comparator Or Baseline1,10-Phenanthroline (lacks a ketone handle)
Quantified DifferenceEnables a class of condensation reactions not possible with the comparator.
ConditionsStandard organic synthesis conditions for condensation.

This enables the rational design and synthesis of customized ligands with tailored steric and electronic properties, making it a valuable advanced building block for developing novel catalysts, sensors, or emissive metal complexes.

Solid-state emission enhancement
Reported
PLQY 7% (solution) → 13% (crystalline solid)
Supports aggregation-induced emission material design
TDAFO derivative; UV-Vis and fluorescence spectroscopy
Metal-complex cytotoxicity
Assay context
DAF-Pt and DAF-Zn complexes showed activity comparable to cisplatin reference; DAF-Pd was virtually inactive
Supports cytotoxicity endpoint review across metal centers
Cell-model response context; data to verify
Photovoltaic efficiency
Head-to-head
DSSC PCE: L1-Ru complex 1.26% vs. free diimine ligand L1 0.84% (50% relative increase)
Benchmarks DAF-derived sensitizer performance with Ru complexation
AM 1.5 simulated solar irradiation, 100 mW/cm²
Redox mediator performance
Class-level
[Co(dafo)₃]³⁺/²⁺: η 0.30%, Voc 0.58 V vs. I⁻/I₃⁻ system (known low-Voc limitation)
Supports DAF-based mediator as higher-Voc electrolyte alternative
N719 dye; CdS/Pt electrode; context-dependent

Thermally Stable Electron-Transport Layers for OLEDs

The combination of high thermal stability (m.p. >210 °C) and demonstrated electron-transporting properties makes this compound a strong candidate for vacuum-deposited layers in OLED stacks, where it can improve device lifetime and operational efficiency.

Electron-Deficient Host Materials for Phosphorescent OLEDs

Its low LUMO energy level makes it suitable for use as a host material for phosphorescent emitters, ensuring efficient energy transfer to the guest dopant and preventing exciton quenching, which is critical for achieving high-efficiency PhOLEDs.

Rigid Ligand Synthesis for Catalysis and Photophysics

As a precursor, its reactive ketone allows for the construction of complex, rigid ligand frameworks. The resulting metal complexes benefit from the locked geometry and defined electronic environment, which is advantageous for stereoselective catalysis or creating robust photoactive materials.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pd-catalyzed aerobic oxidation tuning
Ligand-modulated Pd(II/0) redox potential
Reduction potential comparison vs. bathocuproine benchmark
Solid-state emissive material design
Aggregation-induced emission enhancement
Solid-state PLQY verification; aggregation-caused quenching mitigation
Metal-complex cytotoxicity SAR studies
Metal-center cytotoxicity comparison
Cell-model response endpoint review across Pt, Pd, Zn congeners
DSSC photosensitizer and mediator development
DAF-derived dye and Co-based redox shuttle
Photovoltaic efficiency benchmarking; Voc optimization vs. I⁻/I₃⁻

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50890-67-0

Wikipedia

4,5-Diazafluoren-9-one

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